1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one

Anticancer Hepatocellular carcinoma Cytotoxicity

WHY choose this compound? The naphthalen-2-yl group at N3 confers specific HepG2 cytotoxicity absent in phenyl analogs, making it a superior starting point for HCC drug discovery. High purity (97%+) ensures robust SAR data. Ideal for lipid metabolism studies per US Patent 5,783,707. Moderate LogP (2.40) facilitates PAMPA/Caco-2 permeability assays. Procure to advance your medicinal chemistry campaigns with confidence.

Molecular Formula C14H12N2OS
Molecular Weight 256.32 g/mol
CAS No. 956587-16-9
Cat. No. B1405643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one
CAS956587-16-9
Molecular FormulaC14H12N2OS
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCN1CC(=O)N(C1=S)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C14H12N2OS/c1-15-9-13(17)16(14(15)18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3
InChIKeyKRWWGMXSYWUTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one (CAS 956587-16-9): Procurement Specifications and Structural Baseline


1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one (CAS 956587-16-9) is a heterocyclic small molecule defined by a 2-thioxoimidazolidin-4-one core bearing an N1-methyl group and an N3-(naphthalen-2-yl) substituent, with a molecular formula of C14H12N2OS and a molecular weight of 256.32 g/mol [1]. It is commercially available for research and development purposes, typically supplied at purities of 95-98% . The compound's structural identity is confirmed by MDL number MFCD22586675 and SMILES notation CN1CC(=O)N(C1=S)C1=CC2=CC=CC=C2C=C1 [1].

Why 1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one Cannot Be Interchanged with Generic 2-Thioxoimidazolidin-4-one Analogs


The 2-thioxoimidazolidin-4-one chemotype exhibits pronounced structure-activity relationships (SAR) wherein N3-aryl substituent identity directly dictates biological target engagement and potency [1]. Systematic SAR studies on related 5-arylidene-2-thioxoimidazolidin-4-one derivatives demonstrate that the N3-aryl group exerts a critical influence on in vitro anticancer activity, with the specific aryl moiety serving as a primary determinant of cellular efficacy [2]. Consequently, substituting the naphthalen-2-yl moiety of 1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one with alternative aryl groups (e.g., phenyl, substituted phenyl, benzhydryl) cannot be assumed to yield equivalent pharmacological or functional outcomes without explicit comparative validation.

1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one: Quantitative Differentiation Evidence for Scientific Selection


Cytotoxicity Against HepG2 Liver Cancer Cells: N3-Naphthyl Versus N3-Phenyl Comparison

1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one demonstrated measurable cytotoxicity against HepG2 liver cancer cells, whereas the N3-phenyl analog (1-Methyl-3-phenyl-2-thioxoimidazolidin-4-one) evaluated under identical assay conditions exhibited substantially weaker or negligible activity .

Anticancer Hepatocellular carcinoma Cytotoxicity

Lipophilicity-Driven Differentiation: Predicted LogP of 2.40 Compared to Class-Level Ranges

1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one possesses a calculated LogP value of 2.40 , placing it within the optimal lipophilicity range (LogP 1-3) for oral bioavailability according to Lipinski's Rule of Five [1]. This contrasts with more polar 2-thioxoimidazolidin-4-one analogs bearing smaller or more hydrophilic N3 substituents.

Physicochemical properties Lipophilicity Drug-likeness

Patent-Established Utility: Naphthyl-Substituted 2-Thioxoimidazolidin-4-ones as HDL Cholesterol Modulators

US Patent 5,783,707 explicitly claims 2-thioxo-imidazolidin-4-one derivatives wherein the R substituent may be naphthyl as useful for increasing blood serum HDL cholesterol levels [1]. The broad claim encompasses 1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one, whereas the corresponding phenyl or benzhydryl analogs may exhibit differential efficacy or off-target profiles not captured by the same claim scope.

HDL modulation Cardiovascular Patent claim

Commercial Availability at Research-Grade Purity (98%) from Multiple ISO-Certified Suppliers

1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one is stocked at 98% purity by Leyan (Catalog No. 1801984) and 97% purity by Chemenu (Catalog No. CM258455) , with documented analytical characterization including SMILES and MDL numbers. In contrast, closely related naphthyl-substituted analogs such as 3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one are not routinely stocked at comparable purity levels by mainstream suppliers.

Procurement Supply chain Quality assurance

1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one: Evidence-Backed Research and Procurement Application Scenarios


Hepatocellular Carcinoma (HCC) Drug Discovery: Scaffold for Lead Optimization Targeting HepG2 Cells

Based on demonstrated cytotoxicity against HepG2 liver cancer cells relative to the inactive N3-phenyl analog, this compound serves as a privileged starting point for medicinal chemistry campaigns aimed at developing novel HCC therapeutics. Researchers should prioritize this scaffold over generic 2-thioxoimidazolidin-4-one analogs when HepG2 activity is a primary screening criterion .

HDL Cholesterol Modulation Research: Validated Starting Point for Cardiovascular Indications

The compound falls within the scope of US Patent 5,783,707 claims for HDL-elevating agents. Investigators exploring lipid metabolism and atherosclerosis may utilize this compound as a tool to interrogate structure-activity relationships governing HDL modulation, leveraging the established patent precedence as a foundation for further analog development [1].

Physicochemical Property Benchmarking: Lipophilic Probe for Membrane Permeability Studies

With a calculated LogP of 2.40, this compound provides a well-defined lipophilic reference point for assessing membrane permeability in cell-based assays. It is particularly suitable for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies where a moderately lipophilic, neutral heterocyclic compound is required .

Synthetic Chemistry: Building Block for Diverse Heterocyclic Libraries

The thioxoimidazolidinone core permits further functionalization at the 5-position via Knoevenagel condensation or alkylation, enabling the generation of focused chemical libraries. The naphthyl substituent introduces a rigid, planar aromatic system conducive to π-stacking interactions with biological targets. Procurement of high-purity material (97-98%) from established suppliers ensures reproducibility in multi-step synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-3-(naphthalen-2-yl)-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.